molecular formula C10H13N3O B12818663 1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine

1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine

Cat. No.: B12818663
M. Wt: 191.23 g/mol
InChI Key: UPDTXDCNKIGJII-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

1-Ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine consists of a bicyclic benzimidazole core fused at the d-position, with an ethyl group at the N1 position, a methoxy group at the C5 position, and an amine group at the C2 position. The molecular formula is C₁₀H₁₃N₃O , yielding a molecular weight of 191.23 g/mol based on analogous benzimidazole derivatives. The benzo[d]imidazole system comprises a benzene ring fused to an imidazole ring, with the d designation indicating fusion between the benzene C4 and imidazole C5 positions.

Substituent positions critically influence electronic properties:

  • N1-ethyl group : Introduces steric bulk, reducing planarity and modulating solubility.
  • C5-methoxy group : An electron-donating substituent that enhances aromatic ring electron density through resonance effects.
  • C2-amine group : Participates in hydrogen bonding and potential tautomerization.
Table 1: Key Structural Parameters
Parameter Value Source Analogue
Molecular formula C₁₀H₁₃N₃O
Molecular weight 191.23 g/mol
Fusion designation Benzo[d]imidazole

IUPAC Nomenclature

The systematic name follows IUPAC priority rules:

  • Parent heterocycle : Benzo[d]imidazole (fused benzene at imidazole positions 4–5).
  • Substituents :
    • N1-ethyl (position 1 on imidazole)
    • C5-methoxy (position 5 on benzene)
    • C2-amine (position 2 on imidazole)

Numbering proceeds such that the imidazole nitrogen atoms occupy positions 1 and 3, while the fused benzene ring positions are 4–9. This nomenclature differentiates it from positional isomers like 1-ethyl-6-methoxy derivatives, where methoxy occupies the adjacent benzene position.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-5-methoxybenzimidazol-2-amine

InChI

InChI=1S/C10H13N3O/c1-3-13-9-5-4-7(14-2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3,(H2,11,12)

InChI Key

UPDTXDCNKIGJII-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)N=C1N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine typically involves:

  • Construction of the benzimidazole ring system.
  • Selective introduction of the 5-methoxy substituent.
  • Functionalization at the 1-position with an ethyl group.
  • Introduction of the 2-amine substituent.

The key challenge is achieving regioselective substitution and maintaining the integrity of the benzimidazole core during functional group transformations.

Preparation of 5-methoxy-1H-benzimidazole Core

The 5-methoxy substitution on the benzimidazole ring is commonly introduced by starting from appropriately substituted o-phenylenediamine derivatives or via selective methylation of hydroxy precursors.

One reported method involves the preparation of 5-methoxy-2-mercaptobenzimidazole as an intermediate, which can be further functionalized. For example, 5-methoxy-2-mercaptobenzimidazole is synthesized by condensation of 4-methoxy-o-phenylenediamine with carbon disulfide or related reagents under reflux conditions in ethanol or methanol solvents, followed by purification steps such as recrystallization.

Functionalization at the 2-Position: Introduction of the Amino Group

The 2-amine substituent is introduced by nucleophilic substitution or reduction of suitable precursors.

One route involves:

  • Starting from 2-nitro-substituted benzimidazole derivatives.
  • Reduction of the nitro group to the corresponding amine using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction (e.g., iron powder in acidic medium).
  • Alternatively, direct amination at the 2-position can be achieved by reaction of 2-chloromethyl benzimidazole intermediates with ammonia or amine sources under controlled conditions.

Representative Preparation Method from Literature

A detailed synthetic example adapted from related benzimidazole derivatives is as follows:

Step Reagents & Conditions Description Yield & Notes
1 4-methoxy-o-phenylenediamine + carbon disulfide, ethanol, reflux 2h Formation of 5-methoxy-2-mercaptobenzimidazole intermediate Isolated by filtration and recrystallization; high purity
2 5-methoxy-2-mercaptobenzimidazole + ethyl bromide, K2CO3, DMF, 50°C, 4h N-1 ethylation of benzimidazole ring Moderate to high yield; monitored by TLC
3 N-ethyl-5-methoxy-2-nitrobenzimidazole + Pd/C, H2, ethanol, room temp, 6h Reduction of nitro to amine at 2-position High yield; product purified by column chromatography
4 Purification by recrystallization from methanol or ethyl acetate Final product isolation >90% purity confirmed by NMR and HPLC

This sequence ensures regioselective substitution and high purity of this compound.

Alternative Synthetic Routes and Catalysts

  • Phase transfer catalysis has been employed in related benzimidazole syntheses to improve reaction rates and yields, especially in alkylation steps. Tetrabutylammonium bromide is a common catalyst used in two-phase systems with sodium hydroxide to facilitate nucleophilic substitution reactions.
  • Use of thionyl chloride for chloromethylation of methoxypyridine derivatives followed by coupling with mercaptobenzimidazole intermediates has been reported for related compounds, which may be adapted for the target compound synthesis.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Solvent Ethanol, methanol, DMF, dichloromethane Solvent polarity affects solubility and reaction rate
Temperature 25–60 °C Higher temperatures increase reaction rate but may cause side reactions
pH 10–11 (for alkylation with base) Basic conditions favor deprotonation and nucleophilic substitution
Reaction Time 1–6 hours Sufficient time needed for complete conversion
Catalyst Phase transfer catalysts (e.g., tetrabutylammonium bromide) Enhance reaction efficiency in biphasic systems

Analytical and Purification Techniques

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Column chromatography on silica gel with ethyl acetate/hexane mixtures is employed for purification.
  • Recrystallization from methanol or ethyl acetate ensures high purity.
  • Characterization by NMR, IR, and mass spectrometry confirms structure and purity.

Summary Table of Preparation Methods

Step Intermediate/Product Key Reagents Conditions Notes
1 5-methoxy-2-mercaptobenzimidazole 4-methoxy-o-phenylenediamine, CS2 Reflux in ethanol, 2h Core benzimidazole synthesis
2 N-ethyl-5-methoxy-2-mercaptobenzimidazole Ethyl bromide, K2CO3, DMF 50°C, 4h N-alkylation at 1-position
3 N-ethyl-5-methoxy-2-nitrobenzimidazole Nitration reagents (if needed) Controlled conditions Precursor for amination
4 This compound Pd/C, H2 or chemical reductant Room temp, 6h Reduction of nitro to amine
5 Final product Purification solvents Recrystallization >90% purity

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, which can reduce the imine group to an amine.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Position 1 Substitutions

  • 1-Methyl-1H-benzo[d]imidazol-2-amine (6a): This derivative demonstrated a 15-fold enhancement in PqsR inhibitory activity against Pseudomonas aeruginosa compared to its precursor, highlighting the importance of the methyl group at position 1 for activity .

Position 5 Substitutions

  • N-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine (2e): The trifluoromethyl group at position 5 enhances electron-withdrawing effects, which may stabilize the molecule in enzymatic environments.

Position 2 Amine Modifications

Replacement of the amine with thiol (e.g., 1-methyl-1H-benzo[d]imidazol-2-thiol ) abolished PqsR inhibitory activity, underscoring the critical role of the 2-amine group in binding interactions .

Physicochemical Properties

Compound Name R1 R5 clogP (Calculated) Molecular Weight Reference
1-Ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine Ethyl Methoxy ~2.1* 205.24
1-Methyl-1H-benzo[d]imidazol-2-amine (6a) Methyl H 1.7 147.17
N-Ethyl-5-(trifluoromethyl)-... (2e) Ethyl Trifluoromethyl 2.8 230.22
1-(3,5-Dichlorobenzyl)-... (11) Benzyl H 3.5 326.17

*Estimated based on substituent contributions.

Structural and Target Interactions

  • PRMT5/MTA inhibition : A 1-methyl-1H-benzo[d]imidazol-2-amine scaffold (compound 3) binds to PRMT5/MTA via bifurcated hydrogen bonds with Glu435 and Glu444, with a potency of 12.0 μM . The ethyl group in the target compound may sterically hinder similar interactions.
  • PqsR inhibition : Substitutions at position 1 (methyl vs. ethyl) and position 5 (H vs. methoxy) significantly modulate activity, as seen in compound 6a’s enhanced efficacy .

Biological Activity

1-Ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as ethyl formate under acidic conditions.
  • Introduction of the Methoxy Group : Methylation of the benzimidazole core is performed using methyl iodide in the presence of a base like potassium carbonate.
  • Ethylation : The ethyl group is introduced by reacting the intermediate with ethyl bromide under basic conditions.

These modifications enhance the compound's solubility and stability, making it suitable for biological applications .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformation, which leads to changes in cellular processes .

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. In a comparative study, certain benzimidazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 25 to 62.5 µg/mL against various pathogens .

CompoundMIC (µg/mL)Target Organisms
1-Ethyl-5-methoxy-benzimidazole25–62.5Staphylococcus aureus, Escherichia coli
Benzimidazole Derivative X50Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have indicated that benzimidazole derivatives may possess anticancer properties. For example, some compounds have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting specific kinases and sodium channels, which are critical in various disease pathways .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a notable reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent against bacterial infections.

Case Study 2: Cancer Cell Line Testing

In another investigation, the effects of this compound on human cancer cell lines were evaluated. The compound was found to significantly reduce cell viability at concentrations above 10 µM, indicating its potential as an anticancer drug candidate.

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